molecular formula C10H13NO3 B1648386 1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 954225-48-0

1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B1648386
CAS No.: 954225-48-0
M. Wt: 195.21 g/mol
InChI Key: YUOLVABBLIARGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is an organic compound that belongs to the class of dihydropyridines These compounds are characterized by a six-membered ring containing one nitrogen atom and a keto group at the second position The presence of the 2-methylpropyl group at the first position and a carboxylic acid group at the third position further defines its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methylpropan-1-amine with a suitable diketone under acidic conditions to form the dihydropyridine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions: 1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Esters and amides

Scientific Research Applications

1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison: 1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific substitution pattern and functional groups. Compared to similar compounds, it may exhibit different reactivity and biological activities. For instance, the presence of the carboxylic acid group can enhance its solubility in aqueous environments, making it more suitable for certain biological applications .

Properties

IUPAC Name

1-(2-methylpropyl)-2-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-7(2)6-11-5-3-4-8(9(11)12)10(13)14/h3-5,7H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOLVABBLIARGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CC=C(C1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.